molecular formula C6H11NO2 B1430036 N-(oxepan-4-ylidene)hydroxylamine CAS No. 1443987-55-0

N-(oxepan-4-ylidene)hydroxylamine

Cat. No. B1430036
M. Wt: 129.16 g/mol
InChI Key: NPUQTEMTXIKRCN-SREVYHEPSA-N
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Description

N-(oxepan-4-ylidene)hydroxylamine is a chemical compound with the CAS Number: 1443987-55-0 . It has a molecular weight of 129.16 and its IUPAC name is (4E)-4-oxepanone oxime .


Molecular Structure Analysis

The InChI code for N-(oxepan-4-ylidene)hydroxylamine is 1S/C6H11NO2/c8-7-6-2-1-4-9-5-3-6/h6H,1-5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

N-(oxepan-4-ylidene)hydroxylamine is a powder at room temperature .

Scientific Research Applications

Efficient Synthesis and Amination Applications

  • Hydroxylamines, such as O-(2,4-dinitrophenyl)hydroxylamine, have been utilized for efficient synthesis processes, demonstrating their role in creating substituted iminopyridinium ylides through an expedient N-amination/benzoylation procedure. This highlights their importance in synthetic chemistry for generating polysubstituted compounds (Legault & Charette, 2003).

Chemoselective Amide-Forming Ligations

  • In peptide synthesis, hydroxylamines have been applied for chemoselective amide-forming reactions with alpha-ketoacids, demonstrating their utility in preparing enantiomerically enriched, side chain unprotected alpha-ketoacids. This method allows for the selective oxidation of peptide cyanosulfur ylides into alpha-ketoacids without the need for protection of most peptide side chains (Ju, Lippert, & Bode, 2008).

Dual Inhibitory Properties for Anti-Inflammatory Applications

  • Certain hydroxylamine derivatives, specifically in the dibenzoxepinone series, have shown both cyclooxygenase and 5-lipoxygenase inhibitory properties. These compounds demonstrate potent topical anti-inflammatory activity, underscoring the therapeutic potential of hydroxylamine derivatives in treating inflammatory skin disorders (Hamer et al., 1996).

Advances in N-Heterocycle Synthesis

  • The N-O bond cleavage of oximes and hydroxylamines has been leveraged for synthesizing N-heterocycles. This approach has received considerable attention due to the weak N-O σ bonds in oximes and hydroxylamines, allowing for their transformation into various functional groups through transition-metal-catalyzed and radical-mediated cyclization (Jiang et al., 2023).

Direct Installation into Alkenes

  • An innovative method involving iodonium ylides has been developed for installing hydroxylamines and oximes into a wide range of alkenes. This demonstrates the versatility of hydroxylamines in organic transformations, especially in the context of single electron transfer processes between iodonium ylides and oxygen-based Lewis bases (Zhang et al., 2019).

Safety And Hazards

The safety data sheet (MSDS) for N-(oxepan-4-ylidene)hydroxylamine can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

(NZ)-N-(oxepan-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-7-6-2-1-4-9-5-3-6/h8H,1-5H2/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUQTEMTXIKRCN-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxepan-4-ylidene)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(oxepan-4-ylidene)hydroxylamine
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N-(oxepan-4-ylidene)hydroxylamine
Reactant of Route 4
N-(oxepan-4-ylidene)hydroxylamine
Reactant of Route 5
N-(oxepan-4-ylidene)hydroxylamine
Reactant of Route 6
N-(oxepan-4-ylidene)hydroxylamine

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